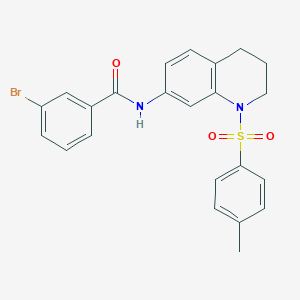

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXPIZCWFIQZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe final step involves the coupling of the brominated intermediate with benzamide under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and tosyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Tetrahydroquinoline vs.

- Tosyl Group vs. Alkyl/Acyl Substituents: The tosyl group in the target compound contrasts with the isopropyl (in 7d) or isobutyryl (in 4-(tert-butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide) groups. Tosyl derivatives are often used to improve crystallinity and metabolic stability .

Crystallography and Intermolecular Interactions

Hydrogen-bonding patterns in benzamide derivatives are critical for crystal packing and solubility. The tosyl group in the target compound may form sulfonyl-oxygen hydrogen bonds, as observed in Etter’s graph-set analysis . This contrasts with quinazolinone analogs, where the ketone oxygen participates in stronger hydrogen bonds .

Biological Activity

3-Bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, commonly referred to as BTQ, is a complex organic compound with a molecular formula of CHBrNOS and a molecular weight of 502.42 g/mol. It belongs to the family of quinoline derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Physical Characteristics:

- Appearance: White crystalline powder

- Molecular Weight: 502.42 g/mol

- Molecular Formula: CHBrNOS

Chemical Structure:

The compound features a bromine atom, a tosyl group, and a tetrahydroquinoline moiety which are pivotal for its biological interactions.

The biological activity of BTQ is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and tosyl group enhances its binding affinity to various enzymes and receptors. It is hypothesized that BTQ may modulate biological pathways by either inhibiting or activating certain enzymes or receptors, leading to therapeutic effects.

Anticancer Properties

Research has indicated that BTQ exhibits significant anticancer activity. A study demonstrated that BTQ can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest in the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

BTQ has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies showed that BTQ inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Study on Anticancer Activity:

A recent study published in a peer-reviewed journal explored the effects of BTQ on breast cancer cells. The researchers reported that treatment with BTQ significantly reduced cell viability and induced apoptosis through mitochondrial pathways. -

Anti-inflammatory Research:

Another study focused on the anti-inflammatory effects of BTQ in a murine model of arthritis. The results indicated a marked decrease in joint swelling and inflammation markers upon administration of BTQ.

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoline scaffold through cyclization of substituted anilines with appropriate aldehydes or ketones.

- Step 2 : Tosylation (protection) of the amine group using toluenesulfonyl chloride under basic conditions.

- Step 3 : Coupling of the 3-bromobenzoyl group via amide bond formation, often using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane).

- Purification : Column chromatography (silica gel, eluting with gradients of petroleum ether/acetone) is commonly employed to isolate the final product .

Q. How can the structural identity of this compound be confirmed?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and amide bond formation.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and bromine isotopic patterns.

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What safety precautions are required when handling this compound?

Based on structural analogs (e.g., ):

- GHS Hazards : Likely classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation.

- Storage : Store in a cool, dry place away from incompatible reagents (oxidizers, strong acids/bases) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

- Scenario : Discrepancies in H NMR signals may arise from rotamers or solvent effects.

- Resolution :

- Perform variable-temperature NMR to identify dynamic processes.

- Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the coupling reaction yield for this benzamide derivative?

- Challenge : Low yields due to steric hindrance from the tosyl group.

- Solutions :

- Use bulky coupling agents (e.g., HATU) to improve activation efficiency.

- Optimize stoichiometry (1.2–1.5 equiv. of 3-bromobenzoyl chloride).

- Conduct the reaction at 0–5°C to minimize side reactions .

Q. How can the biological activity of this compound be evaluated in vitro?

- Assay Design :

- Target Selection : Screen against kinases or GPCRs due to the tetrahydroquinoline moiety’s prevalence in inhibitor scaffolds.

- Cell-Based Assays : Use MTT or ATP-lite assays for cytotoxicity/proliferation studies.

- Mechanistic Studies : Employ Western blotting or ELISA to assess downstream signaling pathways.

Q. What are the implications of crystallographic disorder in the tetrahydroquinoline moiety?

- Issue : Disorder complicates electron density interpretation.

- Mitigation :

- Collect high-resolution data (≤1.0 Å) using synchrotron sources.

- Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement.

- Validate with Hirshfeld surface analysis to assess packing effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for Amide Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | HATU (1.2 equiv.) | ↑ 25% |

| Temperature | 0–5°C | ↓ Side Products |

| Solvent | Anhydrous DMF | ↑ Solubility |

| Reaction Time | 12–16 hours | ↑ Completion |

Table 2 : Hazard Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.